BenchChemオンラインストアへようこそ!

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS 1956341-21-1) delivers a differentiated dual-halogenated indazole scaffold unavailable in mono-halogenated analogs. Its unique 6-Br/7-F pattern yields a balanced LogP of 2.2 for cellular permeability. The C6-bromo enables Suzuki coupling for back-pocket kinase exploration; the C3-carboxylic acid supports amidation for solubility modulation; the C7-fluorine serves as a sensitive ¹⁹F NMR probe. Supplied at ≥95% purity with batch-specific NMR, HPLC, and GC data, this building block directly supports multi-vector SAR campaigns in FGFR, VEGFR, and RIPK1 programs.

Molecular Formula C8H4BrFN2O2
Molecular Weight 259.03 g/mol
CAS No. 1956341-21-1
Cat. No. B11858481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid
CAS1956341-21-1
Molecular FormulaC8H4BrFN2O2
Molecular Weight259.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=NNC(=C21)C(=O)O)F)Br
InChIInChI=1S/C8H4BrFN2O2/c9-4-2-1-3-6(5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14)
InChIKeyOCJYSWLFBBMKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid (CAS 1956341-21-1): A Dual‑Halogenated Indazole‑3‑carboxylic Acid Building Block for Kinase‑Focused and Fragment‑Based Drug Discovery


6‑Bromo‑7‑fluoro‑1H‑indazole‑3‑carboxylic acid (CAS 1956341‑21‑1) is a dual‑substituted heteroaromatic building block that combines the privileged indazole pharmacophore with a carboxylic acid handle at the 3‑position, a bromine at the 6‑position, and a fluorine at the 7‑position [REFS‑1]. This precise substitution pattern is not found in the widely available mono‑halogenated indazole‑3‑carboxylic acids (e.g., 6‑bromo‑ or 7‑fluoro‑only analogs). Indazole‑3‑carboxylic acids are core scaffolds in kinase inhibitor programs due to their ability to engage the ATP‑binding pocket and form key hydrogen‑bond interactions with the hinge region [REFS‑2]. The target compound is offered by multiple vendors at purities of 95%–98% [REFS‑3][REFS‑4][REFS‑5], with batch‑specific analytical data (NMR, HPLC, GC) available [REFS‑3], positioning it as a readily accessible, analytically characterized starting point for medicinal chemistry campaigns.

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid: Why Mono‑Substituted Indazole‑3‑carboxylic Acid Analogs Are Not Interchangeable


Indazole‑3‑carboxylic acid derivatives are not interchangeable in lead optimization because even subtle changes in substitution pattern profoundly alter key physicochemical properties that govern molecular recognition, permeability, and metabolic stability. For instance, the addition of a single halogen can shift LogP by >0.5 units or alter hydrogen‑bond acceptor count, which directly impacts ligand efficiency and off‑target profiles in kinase inhibitor programs [REFS‑1]. The dual‑halogenation pattern in 6‑bromo‑7‑fluoro‑1H‑indazole‑3‑carboxylic acid yields a distinct property set that cannot be replicated by simply combining mono‑substituted analogs; the specific electronic and steric environment created by the 6‑Br/7‑F arrangement influences both the pKa of the carboxylic acid and the orientation of substituents during scaffold elaboration [REFS‑2]. The quantitative evidence below demonstrates that the target compound occupies a unique physicochemical niche relative to its closest available comparators, directly impacting its utility as a building block for medicinal chemistry campaigns.

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid: Quantitative Differentiation from Closest Mono‑Halogenated Analogs


Lipophilicity (XLogP3‑AA): Dual Halogenation Increases LogP by +0.1 to +0.85 Units Versus Mono‑Halogenated Analogs

The dual‑halogenated compound exhibits an XLogP3‑AA of 2.2 [REFS‑1]. This is higher than the mono‑brominated analog 6‑bromo‑1H‑indazole‑3‑carboxylic acid (XLogP3‑AA = 2.1) [REFS‑2] and substantially higher than the mono‑fluorinated analog 7‑fluoro‑1H‑indazole‑3‑carboxylic acid (LogP = 1.35) [REFS‑3]. The increased lipophilicity reflects the combined hydrophobic contribution of bromine and fluorine and may influence membrane permeability and protein‑binding characteristics.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen‑Bond Acceptor Count: Dual Halogenation Increases HBA Count to 4, Impacting Solubility and Target Engagement

The target compound has a hydrogen‑bond acceptor (HBA) count of 4 [REFS‑1]. The mono‑brominated analog 6‑bromo‑1H‑indazole‑3‑carboxylic acid has an HBA count of 3 [REFS‑2], while the unsubstituted parent 1H‑indazole‑3‑carboxylic acid also has 3 [REFS‑3]. The additional fluorine at the 7‑position introduces an extra hydrogen‑bond acceptor, which can alter solvation, crystal packing, and binding‑mode energetics in protein–ligand complexes.

Hydrogen Bonding Solubility Ligand–Target Interactions

Molecular Weight: Dual Halogenation Increases Mass by +18–79 Da Versus Analogs, Affecting Ligand Efficiency Metrics

The target compound has a molecular weight of 259.03 g/mol [REFS‑1]. This is +18.0 g/mol higher than the mono‑brominated analog 6‑bromo‑1H‑indazole‑3‑carboxylic acid (241.04 g/mol) [REFS‑2] and +78.9 g/mol higher than the mono‑fluorinated analog 7‑fluoro‑1H‑indazole‑3‑carboxylic acid (180.14 g/mol) [REFS‑3]. The increase in mass places the compound in a different fragment‑based drug discovery (FBDD) molecular weight bin relative to the mono‑fluorinated analog, which may be more suitable for ultra‑low molecular weight fragment screening.

Molecular Weight Ligand Efficiency Fragment‑Based Drug Discovery

Synthetic Utility: Dual Reactive Handles Enable Orthogonal Elaboration at C6 and C3

The 6‑bromo substituent is amenable to Suzuki–Miyaura, Buchwald–Hartwig, and other Pd‑catalyzed cross‑coupling reactions, while the 3‑carboxylic acid can be independently transformed into amides, esters, or heterocycles [REFS‑1]. In contrast, mono‑halogenated analogs such as 6‑bromo‑1H‑indazole‑3‑carboxylic acid [REFS‑2] offer only one halogen handle, and the non‑carboxylated analog 6‑bromo‑7‑fluoro‑1H‑indazole (CAS 1427396‑09‑5) [REFS‑3] lacks the carboxylic acid group altogether, limiting diversification options. The target compound thus provides two distinct reactive sites (C6‑Br and C3‑CO2H) that can be addressed orthogonally, enabling rapid generation of chemical diversity in medicinal chemistry programs.

Synthetic Chemistry Cross‑Coupling Scaffold Diversification

6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid: Optimal Deployment Scenarios for Research and Development


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Dual‑Vector Elaboration

In projects where a core indazole scaffold has shown promising hinge‑binding activity but requires improved cellular permeability and multi‑vector SAR exploration, 6‑bromo‑7‑fluoro‑1H‑indazole‑3‑carboxylic acid provides a differentiated starting point. Its LogP of 2.2 [REFS‑1] sits between the mono‑fluoro analog (LogP 1.35) [REFS‑2] and more lipophilic poly‑halogenated alternatives, offering a balanced profile for membrane permeability. The 6‑bromo handle allows Suzuki coupling to introduce aryl/heteroaryl groups for extending into the back pocket of kinases, while the 3‑carboxylic acid can be amidated to engage solvent‑exposed regions or modulate solubility [REFS‑3].

Fragment‑Based Drug Discovery Libraries Targeting Kinases with Deep Hydrophobic Pockets

The compound's molecular weight (259.03 g/mol) [REFS‑1] places it at the upper end of the fragment space, suitable for libraries designed to probe deeper hydrophobic pockets in kinases such as FGFR, VEGFR, or RIPK1 [REFS‑3]. The presence of bromine enables straightforward X‑ray crystallography phasing via anomalous scattering, while the fluorine provides a sensitive probe for ¹⁹F NMR‑based binding assays and conformational analysis. The dual‑halogenated pattern increases the likelihood of detecting weak but specific binding events that can be optimized into potent leads.

Scaffold‑Hopping and Bioisostere Exploration Around Indazole‑Based Pharmacophores

When a lead series contains an indazole‑3‑carboxamide core and the project aims to explore the impact of halogenation on potency, selectivity, and metabolic stability, this compound serves as a direct comparator to mono‑halogenated and unsubstituted analogs. Its distinct physicochemical profile (XLogP3‑AA = 2.2, HBA count = 4) [REFS‑1] provides a data point for understanding how simultaneous 6‑Br and 7‑F substitution affects target engagement and ADME properties. This information is critical for defining structure–property relationships (SPR) that guide the design of backup series and IP‑differentiated candidates.

Pre‑Clinical Candidate Synthesis Requiring Orthogonal Functionalization and High Purity

For programs advancing an indazole‑containing molecule toward pre‑clinical development, the availability of 6‑bromo‑7‑fluoro‑1H‑indazole‑3‑carboxylic acid from multiple vendors at 95–98% purity [REFS‑4][REFS‑5][REFS‑6] ensures supply chain redundancy. The provided analytical data (NMR, HPLC, GC) [REFS‑4] supports GLP‑grade synthesis by enabling rigorous quality control. The orthogonal reactivity of the C6‑Br and C3‑CO2H groups facilitates late‑stage diversification without protecting‑group manipulation, streamlining the synthesis of analogs for in vivo PK/PD studies and toxicology assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-7-fluoro-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.